molecular formula C24H24N2O3 B5149386 2-Phenylethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5149386
M. Wt: 388.5 g/mol
InChI Key: BCVSKGNFSZEPKL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivatives, a class of molecules noted for their diverse pharmacological properties, including calcium channel modulation, antibacterial, and fungicidal activities . Structurally, it features a hexahydroquinoline core with a pyridin-3-yl group at position 4, a 2-phenylethyl ester at position 3, and a methyl substituent at position 2. The synthesis of such derivatives typically involves multicomponent reactions, such as the Hantzsch-like condensation of 1,3-cyclohexanediones, substituted anilines, and aldehydes in ethanol with piperidine catalysis .

Properties

IUPAC Name

2-phenylethyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-16-21(24(28)29-14-12-17-7-3-2-4-8-17)22(18-9-6-13-25-15-18)23-19(26-16)10-5-11-20(23)27/h2-4,6-9,13,15,22,26H,5,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVSKGNFSZEPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CN=CC=C3)C(=O)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of a pyridine derivative, a quinoline precursor, and other reagents in the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Phenylethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 2-Phenylethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Structural Features Reference
Target Compound : 2-Phenylethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-hexahydroquinoline-3-carboxylate 4-(Pyridin-3-yl), 2-methyl, 3-(2-phenylethyl ester) Pyridine ring enables hydrogen bonding; phenylethyl ester enhances lipophilicity.
Ethyl 4-(3-fluoro-4-pyridinyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(3-Fluoro-pyridinyl), 2,7,7-trimethyl Fluorine increases electronegativity and metabolic stability.
Phenethyl 4-(6-methyl-4-oxochromen-3-yl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(Chromenyl), 2,7,7-trimethyl Chromenyl group introduces π-π stacking potential; bulky substituents affect solubility.
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate 4-Phenyl, 2,7,7-trimethyl Phenyl group lacks hydrogen-bonding capacity compared to pyridinyl.
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(4-Methoxyphenyl), 2-methyl Methoxy group improves solubility but reduces membrane permeability.

Key Observations :

  • Pyridine vs. Phenyl/Chromenyl : The pyridin-3-yl group in the target compound enhances hydrogen-bonding interactions with biological targets compared to phenyl or chromenyl substituents .
  • Methyl Substituents : Methyl groups at positions 2 and 7,7 (e.g., in and ) contribute to steric hindrance, affecting molecular conformation and binding affinity.
Physicochemical and Conformational Properties
  • Ring Puckering: The hexahydroquinoline core adopts a boat conformation with puckering parameters influenced by substituents. For example, bulky groups at position 4 (e.g., chromenyl) distort the ring, altering binding kinetics .
  • Crystal Packing : Ethyl/phenethyl esters promote dense crystal packing via van der Waals interactions, as seen in single-crystal X-ray studies .
  • Thermal Stability : Methyl and trifluoromethyl groups increase thermal stability, as evidenced by higher melting points in fluorinated analogs .

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